molecular formula C24H21NO6S B13136203 1-Amino-2-(4-(Butylsulfonyl)phenoxy)-4-hydroxyanthracene-9,10-dione CAS No. 24108-92-7

1-Amino-2-(4-(Butylsulfonyl)phenoxy)-4-hydroxyanthracene-9,10-dione

Cat. No.: B13136203
CAS No.: 24108-92-7
M. Wt: 451.5 g/mol
InChI Key: GSLQYSYCMSQUAE-UHFFFAOYSA-N
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Description

1-Amino-2-(4-(Butylsulfonyl)phenoxy)-4-hydroxyanthracene-9,10-dione is a complex organic compound with a molecular formula of C24H21NO6S This compound is characterized by its anthracene-9,10-dione core, which is substituted with amino, hydroxy, and phenoxy groups, the latter of which is further substituted with a butylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-(4-(Butylsulfonyl)phenoxy)-4-hydroxyanthracene-9,10-dione typically involves multiple steps, starting from readily available anthraquinone derivatives. The key steps include:

    Nitration and Reduction:

    Phenoxy Substitution: The substitution of a phenoxy group onto the anthracene core.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-(4-(Butylsulfonyl)phenoxy)-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The phenoxy and butylsulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amines.

Scientific Research Applications

1-Amino-2-(4-(Butylsulfonyl)phenoxy)-4-hydroxyanthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-Amino-2-(4-(Butylsulfonyl)phenoxy)-4-hydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-Amino-2-phenoxy-4-hydroxyanthraquinone: Similar structure but lacks the butylsulfonyl group.

    3-Amino-4-(1-amino-2-cyanovinyl)furazans: Different core structure but similar functional groups.

Uniqueness: 1-Amino-2-(4-(Butylsulfonyl)phenoxy)-4-hydroxyanthracene-9,10-dione is unique due to the presence of the butylsulfonyl group, which imparts specific chemical properties and potential applications not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

24108-92-7

Molecular Formula

C24H21NO6S

Molecular Weight

451.5 g/mol

IUPAC Name

1-amino-2-(4-butylsulfonylphenoxy)-4-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C24H21NO6S/c1-2-3-12-32(29,30)15-10-8-14(9-11-15)31-19-13-18(26)20-21(22(19)25)24(28)17-7-5-4-6-16(17)23(20)27/h4-11,13,26H,2-3,12,25H2,1H3

InChI Key

GSLQYSYCMSQUAE-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

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